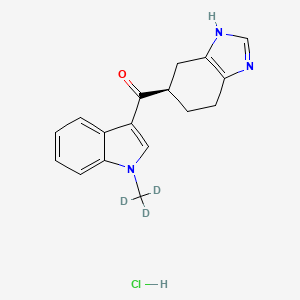![molecular formula C9H15N3S2 B588940 1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) CAS No. 126647-13-0](/img/new.no-structure.jpg)
1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) is a chemical compound with the molecular formula C9H15N3S2 and a molecular weight of 229.36 g/mol. This compound is characterized by the presence of a pyrrolidine ring, a thioamide group, and a dimethylaminomethylene group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) involves several steps. One common synthetic route includes the reaction of pyrrolidine with ethanethioamide under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties and applications.
Thioamide compounds: These compounds contain the thioamide functional group and may undergo similar chemical reactions.
Dimethylaminomethylene derivatives: These compounds have the dimethylaminomethylene group and may exhibit similar reactivity.
The uniqueness of 1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
126647-13-0 |
|---|---|
Formule moléculaire |
C9H15N3S2 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
N-(dimethylaminomethylidene)-2-(2-sulfanylidenepyrrolidin-1-yl)ethanethioamide |
InChI |
InChI=1S/C9H15N3S2/c1-11(2)7-10-8(13)6-12-5-3-4-9(12)14/h7H,3-6H2,1-2H3 |
Clé InChI |
WVYUKUYJLVIEPO-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC(=S)CN1CCCC1=S |
SMILES canonique |
CN(C)C=NC(=S)CN1CCCC1=S |
Synonymes |
1-Pyrrolidineethanethioamide, N-[(dimethylamino)methylene]-2-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B588880.png)
